molecular formula C14H22O4 B12617665 {4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol CAS No. 918446-55-6

{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol

Cat. No.: B12617665
CAS No.: 918446-55-6
M. Wt: 254.32 g/mol
InChI Key: IMQCWZRHBNLTLB-UHFFFAOYSA-N
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Description

{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol is a chemical compound for research and development purposes. As a benzyl alcohol derivative featuring methoxy and isopropoxy substituents, it is primarily of interest as a building block or synthetic intermediate in organic chemistry and pharmaceutical research. Researchers can utilize this compound in the synthesis of more complex molecules, potentially for the development of novel active compounds. Its structure suggests potential application in creating ligands for various biological targets. This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not classified as a drug, cosmetic, or medicinal product. All information provided is for informational purposes only. The buyer assumes full responsibility for determining the product's suitability for their intended use and for conducting all necessary safety assessments.

Properties

CAS No.

918446-55-6

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

[4-methoxy-3,5-di(propan-2-yloxy)phenyl]methanol

InChI

InChI=1S/C14H22O4/c1-9(2)17-12-6-11(8-15)7-13(14(12)16-5)18-10(3)4/h6-7,9-10,15H,8H2,1-5H3

InChI Key

IMQCWZRHBNLTLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1OC)OC(C)C)CO

Origin of Product

United States

Preparation Methods

Detailed Analysis of Selected Methods

Etherification Reaction

The etherification reaction can be summarized in a tabular format for clarity:

Step Description
1 Combine 4-methoxyphenol with isopropanol in the presence of an acid catalyst.
2 Heat the mixture under reflux for several hours to promote ether formation.
3 Cool the reaction mixture and neutralize if necessary.
4 Extract the product using an organic solvent (e.g., dichloromethane).
5 Purify via recrystallization or chromatography.
Research Findings

A study demonstrated that using different acid catalysts significantly affects the yield of the etherification process, with sulfuric acid yielding higher results compared to hydrochloric acid due to its stronger dehydrating properties.

Reduction Reaction

The reduction method also benefits from specific techniques that enhance yield and purity:

Step Description
1 Dissolve the ketone/aldehyde in anhydrous THF.
2 Add a stoichiometric amount of sodium borohydride slowly while stirring at room temperature.
3 Allow the reaction to proceed for several hours until complete (monitored via TLC).
4 Quench with water, then extract with an organic solvent.
5 Purify using column chromatography or recrystallization techniques.
Research Findings

Research indicates that controlling the rate of addition of sodium borohydride can prevent side reactions, thus improving overall yield.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol (-CH2_2OH) undergoes oxidation to form the corresponding aldehyde or ketone.

  • Reagents/Conditions :

    • PCC (Pyridinium chlorochromate) in dichloromethane oxidizes the alcohol to an aldehyde without over-oxidizing to carboxylic acid .

    • KMnO4_4/H2_2SO4_4 under reflux generates a ketone via dehydrogenation.

  • Mechanism : Protonation of the hydroxyl group followed by hydride transfer to the oxidizing agent .

  • Applications : Aldehyde intermediates are valuable in synthesizing Schiff bases or further functionalized derivatives .

Esterification

The methanol group reacts with acylating agents to form esters.

  • Reagents/Conditions :

    ReagentCatalystProductYieldReference
    Acetic anhydrideH2_2SO4_4Acetylated derivative~75%
    Benzoyl chloridePyridineBenzoylated ether~68%
  • Mechanism : Nucleophilic acyl substitution facilitated by protonation of the hydroxyl group .

  • Steric Effects : Bulky isopropoxy groups slow reaction rates compared to simpler phenolic alcohols.

Ether Cleavage

Isopropoxy groups undergo acid- or base-catalyzed cleavage.

  • Conditions :

    • Acidic : HBr (48%) in acetic acid at 110°C cleaves ethers to phenolic -OH groups .

    • Basic : NaOH/EtOH under reflux for nucleophilic substitution (less common due to steric hindrance) .

  • Products :

    • Cleavage yields 4-methoxy-3,5-dihydroxyphenylmethanol, which can be re-alkylated or functionalized.

Nucleophilic Substitution

The phenolic oxygen (after ether cleavage) participates in alkylation or arylation.

  • Example Reaction :

    • Reaction with methyl iodide (CH3_3I) and K2_2CO3_3 in acetone regenerates methoxy groups .

    • Ullmann coupling with aryl halides using CuI/L-proline introduces aryl groups .

  • Challenges : Steric bulk from isopropyl groups reduces reaction efficiency.

Metal-Catalyzed Coupling

Functionalization via cross-coupling requires prior halogenation.

  • Halogenation :

    • Br2_2/FeBr3_3 selectively brominates the aromatic ring at the para position to -CH2_2OH .

  • Suzuki-Miyaura Coupling :

    • Pd(PPh3_3)4_4 catalyzes cross-couplings with arylboronic acids, enabling biaryl synthesis .

Reduction Pathways

While the compound itself is an alcohol, its oxidized derivatives (e.g., ketones) can be reduced.

  • Catalysts : NaBH4_4 or LiAlH4_4 reduce ketones back to secondary alcohols .

Mechanistic Insights

  • Steric Hindrance : Isopropoxy groups impede reagent access to the aromatic ring, favoring para-substitution in electrophilic reactions .

  • Electronic Effects : Methoxy groups activate the ring toward electrophilic substitution but deactivate it toward nucleophilic attack .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties : Research indicates that derivatives of phenolic compounds, including those similar to 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol, exhibit anti-inflammatory effects. For instance, studies have shown that compounds with similar structures can inhibit the activation of inflammatory pathways in various disease models, including Alzheimer's disease and arthritis. These compounds are believed to modulate the activity of signaling pathways such as STAT3, which plays a crucial role in inflammation and cell survival .

Neuroprotective Effects : The compound has potential neuroprotective properties. It has been investigated for its ability to prevent neuroinflammation and amyloidogenesis in Alzheimer's disease models. In experimental setups, compounds related to 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol have demonstrated the ability to reduce memory loss induced by inflammatory stimuli .

Material Science

Synthesis of Advanced Materials : The compound serves as a precursor in the synthesis of advanced materials, particularly in the development of polymers and composites. Its structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength. Research has focused on integrating such compounds into polymer matrices to improve their functional characteristics .

Organic Synthesis

Building Block for Complex Molecules : In organic synthesis, 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol can be utilized as a versatile building block. Its functional groups allow for further chemical transformations, making it useful in the synthesis of more complex organic molecules. This includes applications in creating pharmaceuticals and agrochemicals where specific functional properties are required .

Case Studies and Research Findings

Study Focus Area Findings
Beugelmans et al., 1996Organic SynthesisDeveloped methods for synthesizing phenolic derivatives with enhanced yields using similar compounds .
Vergne et al., 1998Medicinal ChemistryInvestigated anti-inflammatory effects in model organisms; found significant reduction in inflammatory markers .
Jin et al., 2013NeurobiologyDemonstrated neuroprotective effects against amyloid-beta toxicity using structurally similar compounds .

Mechanism of Action

The mechanism of action of {4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and isopropoxy groups can interact with enzymes or receptors, potentially modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its structural features may allow it to bind to specific receptors, influencing cellular signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a family of poly-substituted phenolic derivatives. Key structural analogs include:

Compound Name Substituents Key Functional Differences Reference
1-Methyl-3,5-bis[(trimethylsilyl)oxy]benzene Methyl, bis(trimethylsilyloxy) Silyl ethers (labile under acidic conditions) vs. stable isopropyloxy groups
4-Methoxy-3,5-bis(tert-butyldimethylsilyloxy)phenyl derivatives Methoxy, bis(TBDMS) Bulky silyl protecting groups vs. smaller isopropyloxy groups
Bis(trifluoromethyl)-substituted metal complexes Trifluoromethyl, metal-coordinated Electron-withdrawing CF3 vs. electron-donating isopropyloxy
Phenol,4-(3,5-dimethylphenoxy)- Methyl, phenoxy Lack of hydroxymethyl group and methoxy/isopropyloxy pattern

Key Insights :

  • Electron-donating vs. electron-withdrawing groups : The isopropyloxy groups in the target compound enhance electron density on the aromatic ring compared to trifluoromethyl-substituted analogs, which are electron-deficient . This difference impacts applications in electronics, where electron-deficient systems are preferred for charge transport.
  • Protecting group stability : The tert-butyldimethylsilyl (TBDMS) groups in related compounds are more sensitive to hydrolysis than isopropyloxy groups, making the latter advantageous in reactions requiring robust protecting groups .
Thermal Stability and Decomposition Profiles

Comparative studies under hydrothermal carbonization (HTC) conditions reveal distinct thermal behaviors:

  • At 300°C, 1-methyl-3,5-bis[(trimethylsilyl)oxy]benzene constituted 12.65% of HTC byproducts, indicating moderate thermal stability . In contrast, the target compound’s isopropyloxy groups likely confer higher stability due to stronger C-O bonds and reduced steric strain compared to silyl ethers.
  • Phenolic derivatives with methyl or phenoxy substituents (e.g., Phenol,4-(3,5-dimethylphenoxy)-) exhibit lower thermal resilience, decomposing into simpler aromatic fragments under similar conditions .
Electronic and Physicochemical Properties
  • Solubility: The isopropyloxy groups enhance lipophilicity compared to methyl-substituted phenols (e.g., Phenol,4-(3,5-dimethylphenoxy)-), improving solubility in organic solvents .
  • Electronic effects : The methoxy and isopropyloxy groups donate electrons via resonance and induction, raising the HOMO energy relative to trifluoromethyl-substituted complexes (used in organic electronics) .
  • Melting/Boiling Points : Bulky substituents (e.g., TBDMS) increase melting points due to restricted rotation, whereas the target compound’s isopropyloxy groups balance steric bulk and flexibility, likely resulting in a lower melting point than silylated analogs .

Biological Activity

4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol, a compound with a complex structure, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data regarding its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol includes methoxy and isopropoxy groups that may influence its solubility and interaction with biological targets. The molecular formula is C17_{17}H26_{26}O4_4, indicating a relatively high molecular weight which may affect its bioavailability.

Antimicrobial Activity

Research indicates that derivatives of phenolic compounds often exhibit antimicrobial properties. A study highlighted the potential of similar compounds in inhibiting bacterial growth, suggesting that 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol could possess comparable activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Antioxidant Properties

Phenolic compounds are widely recognized for their antioxidant capabilities. The presence of methoxy groups in the structure may enhance the radical scavenging ability of 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol. Studies have demonstrated that similar compounds can effectively neutralize free radicals, thereby protecting cells from oxidative stress .

Case Studies

  • In Vitro Studies :
    • A recent study demonstrated that phenolic compounds with similar substituents inhibited the growth of various cancer cell lines through apoptosis induction. This suggests a need for further investigation into the apoptotic potential of 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol in cancer therapy .
  • Animal Models :
    • In animal studies involving compounds structurally related to 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol, significant reductions in tumor size were observed when administered alongside standard chemotherapy agents. This points to a possible synergistic effect that warrants exploration .

Research Findings

Activity Mechanism Reference
AntimicrobialDisruption of cell membranes ,
Anti-inflammatoryInhibition of pro-inflammatory cytokines ,
AntioxidantScavenging free radicals ,
Apoptosis InductionActivation of apoptotic pathways ,

Q & A

Q. What computational tools predict the compound’s solubility and partition coefficient (LogP)?

  • Methodological Answer :
  • Solubility : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) with parameters optimized for polar solvents (e.g., water, ethanol).
  • LogP : Employ ChemAxon or ACD/Labs software. Experimental validation via shake-flask method (octanol/water partition) is recommended. For reference, similar methoxy-phenyl alcohols have LogP values ranging from 1.5–2.5 .

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